molecular formula C12H14O3 B13528394 2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid

2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13528394
M. Wt: 206.24 g/mol
InChI Key: LPXOGNLUMUAOSY-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H14O3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-ethoxybenzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of strong bases such as sodium ethoxide and solvents like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased solubility or enhanced binding affinity to target molecules .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-2-15-9-5-3-8(4-6-9)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14)

InChI Key

LPXOGNLUMUAOSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC2C(=O)O

Origin of Product

United States

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